molecular formula C20H23N5O2 B12345171 5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

Cat. No.: B12345171
M. Wt: 365.4 g/mol
InChI Key: HIANVDRDAULMON-UHFFFAOYSA-N
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Description

5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of multiple functional groups, including a pyrazolidinone ring, a pyridine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-butoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate reagent to form the pyrazolidinone ring. The resulting compound is further reacted with 4-pyridinecarboxylic acid hydrazide to introduce the pyridine ring. Finally, the oxadiazole ring is formed through cyclization with a suitable reagent, such as phosphorus oxychloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Mechanism of Action

The mechanism of action of 5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[5-(2-Butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23N5O2

Molecular Weight

365.4 g/mol

IUPAC Name

5-[5-(2-butoxyphenyl)pyrazolidin-3-yl]-3-pyridin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C20H23N5O2/c1-2-3-12-26-18-7-5-4-6-15(18)16-13-17(24-23-16)20-22-19(25-27-20)14-8-10-21-11-9-14/h4-11,16-17,23-24H,2-3,12-13H2,1H3

InChI Key

HIANVDRDAULMON-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2CC(NN2)C3=NC(=NO3)C4=CC=NC=C4

Origin of Product

United States

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